molecular formula C17H17Cl3N2O4S B2511444 N-(4-chloro-2-methylphenyl)-2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]acetamide CAS No. 343374-20-9

N-(4-chloro-2-methylphenyl)-2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]acetamide

Cat. No. B2511444
CAS RN: 343374-20-9
M. Wt: 451.74
InChI Key: YJFHQLOKXLCJJJ-UHFFFAOYSA-N
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Description

The compound "N-(4-chloro-2-methylphenyl)-2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds known as acetamides, which are characterized by the presence of an acetyl group attached to a nitrogen atom. Although the specific compound is not directly mentioned in the provided papers, similar compounds with variations in their chemical structure have been synthesized and studied for various properties and potential applications, such as antiviral effects, hydrogen bonding behavior, and structural analysis .

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" was achieved through a sequence of reactions starting with N-methylaniline and chloracetyl chloride, followed by reactions with anhydrous sodium acetate and methanol . Similarly, substituted N-(2-hydroxyphenyl)-acetamides were synthesized from various nitrophenols and chlorophenols . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been determined using various spectroscopic techniques such as FAB mass spectrometry, IR, NMR (1H, 13C, 15N), and X-ray crystallography . For example, the molecular structure of certain N-(2-hydroxyphenyl)-acetamides was elucidated, revealing the presence of intra- and intermolecular hydrogen bonds . Additionally, the influence of substituents on the amide group's characteristic frequencies was investigated for dichloroacetamide derivatives . These studies provide insights into the molecular structure and behavior of acetamide compounds, which could be relevant for the analysis of "N-(4-chloro-2-methylphenyl)-2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]acetamide".

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by their substituents. For instance, the presence of a methylsulfanyl group in the structure of certain acetamides affects their conformation and polarity . The study of 2,2-dichloro-N-(4-methylphenylsulfonyl)acetamide revealed the formation of N—H⋯O hydrogen bonds, which connect the molecules into chains . These findings suggest that the chemical behavior of acetamide compounds can be complex and is significantly impacted by their molecular conformation and the nature of their substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The spectroscopic investigations and quantum chemical calculations performed on dichloroacetamide derivatives provided information on their structural, thermodynamical, and vibrational characteristics . The polarity and conformational preferences of these compounds were also studied, which are important factors in determining their physical properties and potential interactions with biological systems . These analyses are crucial for understanding how the compound "N-(4-chloro-2-methylphenyl)-2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]acetamide" might behave in various environments and applications.

Scientific Research Applications

Mobility and Persistence in Soil

Metolachlor and Aldicarb Mobility : A study using field lysimeters showed that metolachlor, a chloroacetamide herbicide, exhibited limited mobility in soil. However, when supplemented with additional watering, there was rapid transport of some herbicide 40 cm down the soil core, with traces found in the effluent. The half-life of metolachlor was estimated to be in the 3- to 4-week range, indicating moderate persistence in the soil environment (Bowman, 1988).

Impact on Agricultural Crops

Herbicide Efficacy and Soil Interaction : Research on acetochlor, alachlor, and metolachlor's interaction with wheat straw and irrigation showed that these herbicides' reception and activity were influenced by the presence of straw and water application. The study highlighted how agricultural practices and residue management can affect the efficacy and environmental behavior of these herbicides (Banks & Robinson, 1986).

Environmental Fate and Detection

Groundwater Monitoring for Acetochlor : The Acetochlor Registration Partnership conducted a 7-year groundwater monitoring program, focusing on acetochlor and related compounds including alachlor and metolachlor. This extensive study across multiple states found that parent acetochlor was detected above trace levels in a small number of sites, illustrating its potential for leaching into groundwater under certain conditions (De Guzman et al., 2005).

Herbicide Formulation and Bioactivity

Comparative Efficacy of Herbicide Formulations : A study comparing microencapsulated (ME) and emulsifiable concentrate (EC) formulations of alachlor and metolachlor found that formulation type can significantly impact herbicide efficacy. For example, ME-alachlor provided greater control of annual grasses in no-till corn compared to EC formulations, suggesting that formulation technology plays a crucial role in the performance of these herbicides in agricultural settings (Wilson et al., 1988).

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(2,4-dichloro-5-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O4S/c1-10-6-11(18)4-5-14(10)21-17(23)9-22(27(3,24)25)15-8-16(26-2)13(20)7-12(15)19/h4-8H,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFHQLOKXLCJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC(=C(C=C2Cl)Cl)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]acetamide

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